molecular formula C19H36O B14216316 Nonadec-18-YN-9-OL CAS No. 832727-10-3

Nonadec-18-YN-9-OL

Cat. No.: B14216316
CAS No.: 832727-10-3
M. Wt: 280.5 g/mol
InChI Key: JPPOIUZZWYUQHF-UHFFFAOYSA-N
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Description

Nonadec-18-YN-9-OL is an organic compound with the molecular formula C19H36O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 18th carbon and a hydroxyl group at the 9th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadec-18-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the partial hydrogenation of a corresponding alkyne precursor, followed by the introduction of the hydroxyl group through hydroboration-oxidation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and borane (BH3) for hydroboration.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes often employ continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonadec-18-YN-9-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of nonadec-18-yn-9-one or nonadec-18-yn-9-al.

    Reduction: Formation of nonadec-18-en-9-ol or nonadecane-9-ol.

    Substitution: Formation of nonadec-18-yn-9-chloride or nonadec-18-yn-9-bromide.

Scientific Research Applications

Nonadec-18-YN-9-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonadec-18-YN-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Nonadec-1-ene: A long-chain alkene with a similar carbon backbone but lacking the hydroxyl and alkyne groups.

    Nonadecane: A saturated hydrocarbon with a similar carbon chain length but no functional groups.

    Nonadec-18-ynoic acid: A long-chain alkyne with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

Nonadec-18-YN-9-OL is unique due to the presence of both an alkyne and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other long-chain hydrocarbons, making this compound a valuable compound for research and industrial applications.

Properties

CAS No.

832727-10-3

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-18-yn-9-ol

InChI

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h1,19-20H,4-18H2,2H3

InChI Key

JPPOIUZZWYUQHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC#C)O

Origin of Product

United States

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